molecular formula C17H12ClN5O2 B6490214 N-(2-chlorophenyl)-2-{4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide CAS No. 1358414-67-1

N-(2-chlorophenyl)-2-{4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide

Cat. No. B6490214
CAS RN: 1358414-67-1
M. Wt: 353.8 g/mol
InChI Key: CABIIBJJDMMYDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-chlorophenyl)-2-{4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . These compounds are synthesized as potential antiviral and antimicrobial agents . They are known for their broad-spectrum antibacterial activity .


Synthesis Analysis

The compound is synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . A specific example of synthesis involves a mixture of N-(4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)benzamide, 4-Aminoacetophenone, and Et3N in toluene .


Chemical Reactions Analysis

The compound is part of a series of novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives . These compounds are synthesized via aromatic nucleophilic substitution .

Scientific Research Applications

Anticancer Research

AKOS021719980 has shown potential in anticancer research due to its ability to inhibit the growth of certain cancer cell lines. Studies have indicated that the compound can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for developing new cancer therapies . Researchers are particularly interested in its effects on breast and lung cancer cells.

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties, making it a subject of interest in the development of new antibiotics. AKOS021719980 has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria, and has shown effectiveness in inhibiting bacterial growth . This application is crucial in the fight against antibiotic-resistant bacteria.

Neuroprotective Effects

Research has explored the neuroprotective effects of AKOS021719980, particularly in the context of neurodegenerative diseases such as Alzheimer’s and Parkinson’s . The compound has been found to reduce oxidative stress and inflammation in neuronal cells, which are key factors in the progression of these diseases. This makes it a potential candidate for therapeutic interventions aimed at protecting neuronal health.

Antioxidant Activity

AKOS021719980 has demonstrated strong antioxidant activity, which is beneficial in combating oxidative stress-related diseases. Oxidative stress is implicated in various conditions, including cardiovascular diseases, diabetes, and aging. The compound’s ability to neutralize free radicals makes it a valuable subject for research in these areas.

These applications highlight the diverse potential of AKOS021719980 in various fields of scientific research. Each application opens up new avenues for developing therapeutic agents and understanding the underlying mechanisms of different diseases.

If you have any specific questions or need further details on any of these applications, feel free to ask!

Source 1 Source 2 Source 3 : Source 4 : Source 5 : Source 6

Mechanism of Action

The compound is designed as a potential antiviral and antimicrobial agent . Some of the synthesized compounds were subjected to antiviral and cytotoxicity screening using plaque-reduction assay . Most of the tested compounds exhibited cytotoxicity at concentration 160 μg/ml .

Future Directions

The [1,2,4]triazolo[4,3-a]quinoxaline derivatives, including “N-(2-chlorophenyl)-2-{4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide”, show promise as potential antiviral and antimicrobial agents . Future research could focus on further exploration of these compounds, particularly in terms of their bioactivity .

properties

IUPAC Name

N-(2-chlorophenyl)-2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN5O2/c18-11-5-1-2-6-12(11)20-15(24)9-22-13-7-3-4-8-14(13)23-10-19-21-16(23)17(22)25/h1-8,10H,9H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CABIIBJJDMMYDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CN2C3=CC=CC=C3N4C=NN=C4C2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorophenyl)-2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.